molecular formula C14H15BrN2O2 B2406042 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione CAS No. 1020252-12-3

2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B2406042
CAS No.: 1020252-12-3
M. Wt: 323.19
InChI Key: RVWWCGJTXBADSH-UHFFFAOYSA-N
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Description

2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a synthetic organic compound featuring a 1,3-cyclohexanedione core substituted with a 5,5-dimethyl group and a functionalized aminomethylene moiety. The aminomethylene group is further modified with a 5-bromo-2-pyridinyl substituent, introducing both aromaticity and halogen-mediated electronic effects.

The compound’s molecular weight and physicochemical properties are influenced by the bromine atom (increasing molecular mass and lipophilicity) and the rigid pyridine ring (enhancing π-π stacking interactions).

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2)5-11(18)10(12(19)6-14)8-17-13-4-3-9(15)7-16-13/h3-4,7-8,18H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGOLYYFAFHKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=NC=C(C=C2)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the reaction of 5-bromo-2-aminopyridine with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, which are often employed to introduce various substituents into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The brominated pyridine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione with structurally related compounds, focusing on substituents, molecular properties, and biological activity:

Compound Name Key Substituents Molecular Weight (g/mol) Antitubercular Activity (MIC, μg/mL) Key Observations
2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione (Target) 5-Bromo-2-pyridinyl, 5,5-dimethyl Calculated ~350–360 Not reported Bromine enhances lipophilicity; pyridine may improve target binding affinity.
2-(((2-Hydroxyphenyl)amino)methylene)-5,5-dimethyl-cyclohexane-1,3-dione (39) 2-Hydroxyphenyl, 5,5-dimethyl 243.30 (analog) 2.5 Hydroxyl group critical for activity; 32-fold enhancement over parent compounds.
5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylene)-1,3-cyclohexanedione 2-Trifluoromethylphenyl, 5,5-dimethyl 311.30 Not reported Trifluoromethyl increases electron-withdrawing effects; no activity data available.
2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione Phenyl, 5,5-dimethyl 243.30 >80 Unsubstituted phenyl results in inactivity; highlights need for polar substituents.
2-Bromo-5,5-dimethyl-1,3-cyclohexanedione Bromo, 5,5-dimethyl (no aminomethylene group) Calculated ~220–230 Not reported Lacks aminomethylene linker; likely inert in biological systems.

Structural and Functional Insights

  • Substituent Effects on Activity: The 2-hydroxyphenyl analog (Compound 39) exhibits exceptional antitubercular activity (MIC = 2.5 μg/mL), attributed to hydrogen bonding via the hydroxyl group . In contrast, the unsubstituted phenyl derivative (Compound from ) is inactive (MIC >80 μg/mL), emphasizing the necessity of polar substituents for target engagement.
  • Role of the Aminomethylene Linker: The aminomethylene group is critical for maintaining conformational flexibility and enabling interactions with biological targets. Its absence in bromodimedone () likely renders the compound biologically inert despite the bromine atom.
  • Bromine vs. Hydroxyl Substituents :

    • Bromine in the target compound may enhance membrane permeability due to increased lipophilicity, whereas the hydroxyl group in Compound 39 improves solubility and hydrogen-bonding capacity. These differences underscore the trade-off between bioavailability and target affinity in drug design.

Key Research Findings

SAR-Guided Enhancements: Modifications at the C-5 position of the cyclohexanedione ring (e.g., 5,5-dimethyl groups) significantly reduce MIC values, as seen in Compound 39 (2.5 μg/mL) compared to non-methylated analogs (>80 μg/mL) .

Substituent Positioning : Substituents on the phenyl/pyridinyl ring must occupy the ortho position (e.g., 2-hydroxy or 2-trifluoromethyl) to optimize steric and electronic interactions with bacterial targets .

Halogen Effects : While bromine in the target compound may improve pharmacokinetics, its direct impact on activity remains unverified. In contrast, hydroxyl groups directly correlate with potency, as demonstrated in Compound 39 .

Biological Activity

Overview

2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound that has drawn significant attention due to its potential biological activities. The compound features a brominated pyridine ring and a cyclohexanedione moiety, which contribute to its unique chemical properties. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is 2-[(5-bromopyridin-2-yl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. Its molecular formula is C14H15BrN2O2, and it has been characterized by various spectroscopic methods. The presence of the bromine atom in the pyridine ring enhances its reactivity and biological interaction potential.

The biological activity of 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is largely attributed to its ability to interact with specific molecular targets. The brominated pyridine moiety is known to modulate the activity of various enzymes and receptors, influencing cellular pathways that can lead to antimicrobial and anticancer effects.

Key Interactions:

  • Enzyme Modulation : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : It has been shown to bind to certain receptors that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving different cancer cell lines, it was found to exhibit cytotoxic effects:

Cell Line IC50 Value (µM)
PC3 (Prostate Cancer)1.4
HCT116 (Colon Cancer)1.6

These results indicate that the compound may selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects on HaCat and Balb/c 3T3 cells revealed promising results with low IC50 values, indicating strong anticancer activity .
  • Molecular Docking Studies : Computational docking studies have shown that the compound fits well in the active sites of target proteins such as DNA gyrase, forming multiple hydrogen bonds that stabilize its binding .
  • Comparative Analysis : Compared to similar compounds lacking the cyclohexanedione moiety, this compound exhibited enhanced biological activity due to its unique structural features .

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